molecular formula C14H21NO4 B3125624 tert-Butyl 2-(2-hydroxyethyl)-3-methoxyphenylcarbamate CAS No. 327183-29-9

tert-Butyl 2-(2-hydroxyethyl)-3-methoxyphenylcarbamate

Cat. No.: B3125624
CAS No.: 327183-29-9
M. Wt: 267.32 g/mol
InChI Key: VOZHLRKJFHTWIG-UHFFFAOYSA-N
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Description

tert-Butyl 2-(2-hydroxyethyl)-3-methoxyphenylcarbamate (CAS 327183-29-9) is a high-purity chemical intermediate primarily utilized in the development of complex molecules and Active Pharmaceutical Ingredients (APIs) . Its molecular structure, which incorporates both a carbamate group protected by a tert-butyl moiety (Boc group) and a hydroxyethyl side chain on a methoxyphenyl backbone, makes it a versatile building block in medicinal chemistry . The Boc group is a cornerstone in synthetic organic chemistry, providing a stable yet readily removable protection for amines, which is essential for multi-step synthesis . The additional hydroxyethyl group offers a handle for further chemical modifications, allowing researchers to tailor the compound's properties or link it to other molecular fragments . This compound is strategically valuable in drug discovery for constructing molecular scaffolds with specific biological activities. The methoxy substituent on the aromatic ring is a common feature in compounds studied for their potential as antioxidants or enzyme inhibitors . tert-Butyl phenolic derivatives are known to play significant roles in mitigating oxidative stress, and the distinct functionalization of this molecule makes it a key intermediate for researching novel therapeutic agents . It is strictly for use in laboratory research and is labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-[2-(2-hydroxyethyl)-3-methoxyphenyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO4/c1-14(2,3)19-13(17)15-11-6-5-7-12(18-4)10(11)8-9-16/h5-7,16H,8-9H2,1-4H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOZHLRKJFHTWIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C(=CC=C1)OC)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-(2-hydroxyethyl)-3-methoxyphenylcarbamate typically involves the reaction of 2-(2-hydroxyethyl)-3-methoxyphenol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and in-line purification systems can streamline the production process, ensuring consistent quality and reducing production costs.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-(2-hydroxyethyl)-3-methoxyphenylcarbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group formed from oxidation can be reduced back to the hydroxyethyl group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group yields a carbonyl compound, while reduction of the carbonyl group regenerates the hydroxyethyl group.

Scientific Research Applications

tert-Butyl 2-(2-hydroxyethyl)-3-methoxyphenylcarbamate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein modification.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(2-hydroxyethyl)-3-methoxyphenylcarbamate involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with active sites of enzymes or receptors, while the methoxyphenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Table 1: Substituent Comparison of Carbamate Derivatives

Compound Name (CAS/Example) Key Substituents Electronic/Steric Influence
This compound 2-hydroxyethyl, 3-methoxy on phenyl Polar hydroxyethyl enhances hydrophilicity; methoxy provides electron-donating resonance.
tert-Butyl [(2R,3S)-4-chloro-3-hydroxy-1-phenylbutan-2-yl]carbamate 4-chloro, 3-hydroxy, phenyl Chloro group increases lipophilicity; hydroxy enables hydrogen bonding.
(S)-tert-Butyl (3-hydroxy-1,1-diphenylpropan-2-yl)carbamate 3-hydroxy, 1,1-diphenyl Bulky diphenyl groups introduce steric hindrance; hydroxy aids solubility.
(S)-tert-Butyl (1-(2-methoxy-phenyl)ethyl)-carbamate 2-methoxy on phenyl, ethyl chain Methoxy enhances resonance; ethyl chain reduces steric bulk compared to hydroxyethyl.

Key Observations :

  • The hydroxyethyl group in the target compound distinguishes it from analogs with simple alkyl or aryl substituents, offering unique hydrogen-bonding capabilities.
  • Diphenyl groups () introduce significant steric hindrance, which may slow reaction kinetics compared to the less bulky methoxy-substituted phenyl ring in the target compound .

Physicochemical Properties

Table 2: Inferred Physicochemical Properties

Compound Name (CAS/Example) Molecular Weight (g/mol) Solubility (Predicted) Stability Considerations
This compound ~295 Moderate (polar substituents) Susceptible to Boc deprotection under acidic conditions.
tert-Butyl [(2R,3S)-4-chloro-3-hydroxy-1-phenylbutan-2-yl]carbamate ~313 Low (chloro, phenyl) Stable under neutral conditions; chloro may resist oxidation.
(R)-tert-Butyl (1-([1,1’-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbamate ~355 Low (biphenyl) Biphenyl group may enhance π-π stacking in solid state.

Key Observations :

  • The hydroxyethyl and methoxy groups in the target compound likely improve solubility in polar solvents (e.g., methanol, DMSO) compared to chloro- or biphenyl-containing analogs .
  • Boc-protected carbamates generally exhibit stability in basic to neutral conditions but degrade under strong acids (e.g., TFA) or prolonged exposure to amines, as seen in ’s deprotection step .

Biological Activity

tert-Butyl 2-(2-hydroxyethyl)-3-methoxyphenylcarbamate is a carbamate derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, which contribute to its interactions with various biological targets, including enzymes and receptors. This article aims to elucidate the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C13H19NO4\text{C}_{13}\text{H}_{19}\text{N}\text{O}_{4}

This structure features a tert-butyl group, a hydroxyethyl moiety, and a methoxyphenyl unit, which are critical for its biological activity.

The biological activity of this compound primarily involves its interaction with enzymes and cellular pathways. The compound exhibits enzyme inhibition capabilities, particularly against acetylcholinesterase (AChE), which is crucial in neurotransmitter regulation. This inhibition can lead to increased levels of acetylcholine at synaptic junctions, affecting neuronal signaling.

Biological Activities

The compound has been studied for various biological activities:

  • Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. Its mechanism involves disrupting bacterial membrane integrity.
  • Anti-inflammatory Effects : In vivo studies have shown that this compound can reduce inflammation, with inhibition percentages ranging from 39% to 54% compared to standard anti-inflammatory drugs like indomethacin .
  • Antitumor Activity : Preliminary studies suggest potential antitumor effects, as the compound has shown efficacy in inhibiting cancer cell proliferation through enzyme inhibition pathways.

Data Table: Biological Activities Summary

Biological ActivityEfficacy ObservedReference
AntimicrobialMIC as low as 32 µg/mL
Anti-inflammatoryInhibition: 39% - 54%
AntitumorReduced cell proliferation

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated significant bactericidal activity, particularly against Staphylococcus aureus and Escherichia coli, with a minimum inhibitory concentration (MIC) as low as 32 µg/mL for certain strains.

Case Study 2: Anti-inflammatory Activity

In a controlled experimental setup using carrageenan-induced rat paw edema, the compound exhibited promising anti-inflammatory activity. The results showed that several derivatives demonstrated significant inhibition of inflammation when compared to indomethacin, suggesting its potential therapeutic application in treating inflammatory conditions .

Q & A

Basic: What are the recommended synthetic routes for preparing tert-butyl 2-(2-hydroxyethyl)-3-methoxyphenylcarbamate?

Methodological Answer:
The synthesis of tert-butyl carbamate derivatives typically involves carbamate bond formation via reaction of an amine with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions. For the target compound:

Substrate Preparation : Start with 3-methoxy-2-(2-hydroxyethyl)aniline. Protect the amine group using Boc anhydride in a polar aprotic solvent (e.g., THF or DCM) with a base like triethylamine or DMAP at 0–25°C .

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to isolate the product.

Validation : Confirm the absence of unreacted starting material via TLC and monitor reaction progress using in situ FTIR to track carbonyl stretching (~1690–1720 cm⁻¹) .

Key Considerations : Ensure anhydrous conditions to prevent hydrolysis of Boc anhydride. Optimize equivalents of Boc anhydride (typically 1.1–1.3 equiv) to minimize side products.

Basic: How should researchers characterize the purity and structure of this compound?

Methodological Answer:
Employ a multi-technique approach:

  • 1H/13C NMR : Identify characteristic signals, e.g., tert-butyl protons at δ ~1.4 ppm (singlet), aromatic protons from the methoxy/hydroxyethyl-substituted phenyl ring (δ 6.5–7.5 ppm), and carbamate carbonyl carbon at δ ~155 ppm .
  • HPLC-MS : Use reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) to assess purity (>95%) and confirm molecular weight via ESI+ (expected [M+H]+ ~308 g/mol, assuming C14H21NO4).
  • FTIR : Verify carbamate C=O stretch (~1700 cm⁻¹) and hydroxy group O-H stretch (~3200–3500 cm⁻¹) .

Data Contradiction Note : Discrepancies in melting points or spectral data may arise due to polymorphic forms or residual solvents; always report solvent used for crystallization .

Basic: What are the stability profiles and recommended storage conditions?

Methodological Answer:

  • Stability : Tert-butyl carbamates are generally stable at room temperature but susceptible to hydrolysis under acidic/basic conditions. Monitor degradation via HPLC (e.g., new peaks indicating cleavage to the parent amine) .
  • Storage : Store in airtight containers at –20°C under inert gas (N2/Ar) to prevent moisture absorption and oxidative decomposition. Desiccants (e.g., silica gel) are recommended for long-term storage .

Experimental Design Tip : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to predict shelf life .

Advanced: How can reaction mechanisms involving this compound be elucidated?

Methodological Answer:

  • Kinetic Studies : Use pseudo-first-order conditions to study carbamate hydrolysis. Monitor pH-dependent degradation (e.g., 0.1 M HCl vs. PBS buffer) via UV-Vis or LC-MS to identify rate-determining steps .
  • Isotopic Labeling : Introduce deuterium at the hydroxyethyl group to track proton transfer during reactions using 2H NMR .
  • Computational Modeling : Perform DFT calculations (B3LYP/6-31G*) to map transition states for Boc deprotection or nucleophilic attacks .

Advanced: How can synthetic yield be optimized using Design of Experiments (DoE)?

Methodological Answer:

Factor Screening : Identify critical variables (e.g., temperature, Boc anhydride equivalents, solvent polarity) via fractional factorial design .

Response Surface Methodology (RSM) : Use a Central Composite Design to model interactions between factors. Prioritize yield and purity as responses.

Validation : Confirm optimal conditions (e.g., 1.2 equiv Boc anhydride, 25°C, THF) with triplicate runs.

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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tert-Butyl 2-(2-hydroxyethyl)-3-methoxyphenylcarbamate
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tert-Butyl 2-(2-hydroxyethyl)-3-methoxyphenylcarbamate

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